
N'-(1-benzylpropylidene)-4-chlorobenzohydrazide
説明
N-(1-benzylpropylidene)-4-chlorobenzohydrazide, also known as BCH or 4-Cl-BCH, is a small molecule hydrazide compound that has been extensively studied for its potential applications in scientific research. BCH is a synthetic compound that is structurally similar to the natural neurotransmitter dopamine, which makes it a valuable tool for investigating the mechanisms of dopamine signaling in the brain.
科学的研究の応用
N'-(1-benzylpropylidene)-4-chlorobenzohydrazide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N'-(1-benzylpropylidene)-4-chlorobenzohydrazide is used as a tool to investigate the mechanisms of dopamine signaling in the brain. N'-(1-benzylpropylidene)-4-chlorobenzohydrazide has been shown to selectively inhibit the uptake of dopamine by the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
作用機序
N'-(1-benzylpropylidene)-4-chlorobenzohydrazide acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, N'-(1-benzylpropylidene)-4-chlorobenzohydrazide increases the concentration of dopamine in the synaptic cleft, which enhances dopamine signaling in the brain. This mechanism of action has been extensively studied and has led to the development of new drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(1-benzylpropylidene)-4-chlorobenzohydrazide have been studied extensively in animal models and in vitro studies. N'-(1-benzylpropylidene)-4-chlorobenzohydrazide has been shown to increase dopamine levels in the brain, which leads to enhanced dopamine signaling and improved cognitive function. Additionally, N'-(1-benzylpropylidene)-4-chlorobenzohydrazide has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
N'-(1-benzylpropylidene)-4-chlorobenzohydrazide has several advantages as a tool for scientific research. It is readily available and relatively inexpensive, making it accessible to researchers around the world. Additionally, N'-(1-benzylpropylidene)-4-chlorobenzohydrazide has a well-established mechanism of action and has been extensively studied in animal models and in vitro studies. However, there are also limitations to using N'-(1-benzylpropylidene)-4-chlorobenzohydrazide in lab experiments. One limitation is that N'-(1-benzylpropylidene)-4-chlorobenzohydrazide is not selective for the dopamine transporter and may also inhibit the uptake of other neurotransmitters such as norepinephrine and serotonin. Additionally, N'-(1-benzylpropylidene)-4-chlorobenzohydrazide has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for N'-(1-benzylpropylidene)-4-chlorobenzohydrazide research. One area of research is the development of more selective inhibitors of the dopamine transporter that can be used to study the role of dopamine in neurological disorders. Additionally, N'-(1-benzylpropylidene)-4-chlorobenzohydrazide has potential applications in the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. Finally, N'-(1-benzylpropylidene)-4-chlorobenzohydrazide may also have applications in the field of cancer research, as it has been shown to inhibit the growth of certain cancer cell lines. Further research is needed to fully understand the potential applications of N'-(1-benzylpropylidene)-4-chlorobenzohydrazide in these areas.
Conclusion
In conclusion, N-(1-benzylpropylidene)-4-chlorobenzohydrazide, or N'-(1-benzylpropylidene)-4-chlorobenzohydrazide, is a valuable tool for scientific research. Its well-established mechanism of action and potential applications in the fields of neuroscience and cancer research make it an important compound for researchers around the world. While there are limitations to using N'-(1-benzylpropylidene)-4-chlorobenzohydrazide in lab experiments, its availability and relatively low cost make it accessible to researchers in a variety of fields. Further research is needed to fully understand the potential applications of N'-(1-benzylpropylidene)-4-chlorobenzohydrazide in these areas.
特性
IUPAC Name |
4-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-2-16(12-13-6-4-3-5-7-13)19-20-17(21)14-8-10-15(18)11-9-14/h3-11H,2,12H2,1H3,(H,20,21)/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKGDYJGKKSQNJ-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



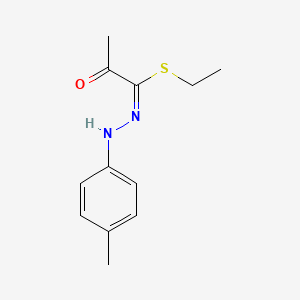

![N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3849571.png)
![3-[(4-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3849591.png)
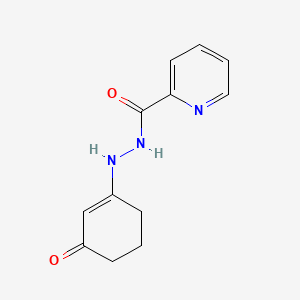
![3-bromo-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)benzohydrazide](/img/structure/B3849606.png)
![4-chloro-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)benzohydrazide](/img/structure/B3849612.png)
![2-methyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)propanohydrazide](/img/structure/B3849618.png)
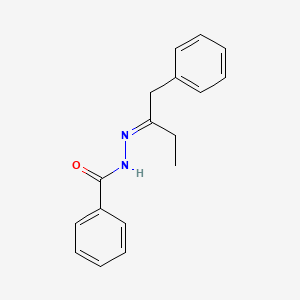
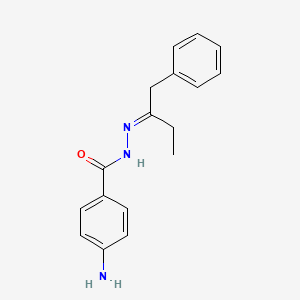
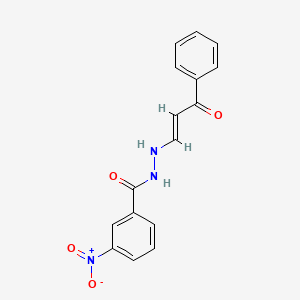
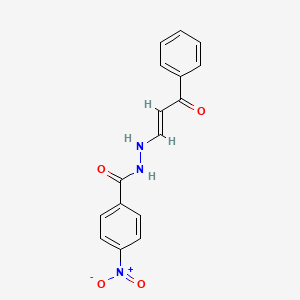
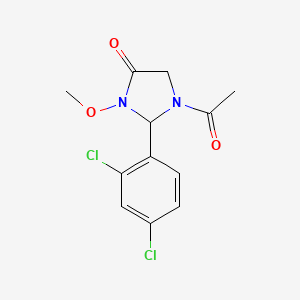
![5-acetyl-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3849654.png)